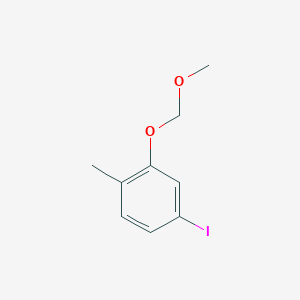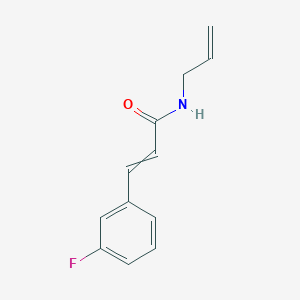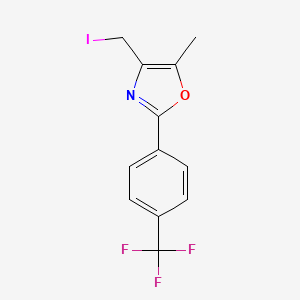
tert-Butyl benzyl(4-oxobutyl)carbamate
Übersicht
Beschreibung
tert-Butyl benzyl(4-oxobutyl)carbamate is an organic compound with the molecular formula C16H23NO4. It is a derivative of butyraldehyde, where the amino group is protected by a benzyl and tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and medicinal chemistry due to its reactivity and protective groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl benzyl(4-oxobutyl)carbamate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Benzylation: The protected amine is then benzylated using benzyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Aldehyde Formation: The final step involves the formation of the aldehyde group. This can be achieved by oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl benzyl(4-oxobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Palladium on carbon (Pd/C), hydrogen gas
Major Products Formed
Oxidation: 4-[Benzyl(tert-butoxycarbonyl)amino]butyric acid
Reduction: 4-[Benzyl(tert-butoxycarbonyl)amino]butanol
Substitution: 4-(tert-butoxycarbonyl)amino]butyraldehyde
Wissenschaftliche Forschungsanwendungen
tert-Butyl benzyl(4-oxobutyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in material science.
Wirkmechanismus
The mechanism of action of tert-Butyl benzyl(4-oxobutyl)carbamate involves its reactivity due to the presence of the aldehyde group and the protective Boc group. The aldehyde group can undergo nucleophilic addition reactions, while the Boc group provides stability and prevents unwanted side reactions. The benzyl group can be selectively removed to expose the amine functionality for further reactions.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl benzyl(4-oxobutyl)carbamate can be compared with similar compounds such as:
4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-[Benzyl(tert-butoxycarbonyl)amino]butanol: Similar structure but with an alcohol group instead of an aldehyde.
4-(tert-butoxycarbonyl)amino]butyraldehyde: Lacks the benzyl group, making it less stable but more reactive.
The uniqueness of this compound lies in its combination of protective groups and reactivity, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C16H23NO3 |
|---|---|
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
tert-butyl N-benzyl-N-(4-oxobutyl)carbamate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17(11-7-8-12-18)13-14-9-5-4-6-10-14/h4-6,9-10,12H,7-8,11,13H2,1-3H3 |
InChI-Schlüssel |
FXNOKTJWBRTCKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CCCC=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Hydroxy dibenzo[b,d]furan-1-carbaldehyde](/img/structure/B8319177.png)


![methyl 2-[(5-chloro-2-ethyl-9-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl)methoxy]benzoate](/img/structure/B8319193.png)
![2-(Benzo[b]furan-2-yl)-4-chloromethyl-5-methyloxazole](/img/structure/B8319197.png)


![3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propanol](/img/structure/B8319227.png)



